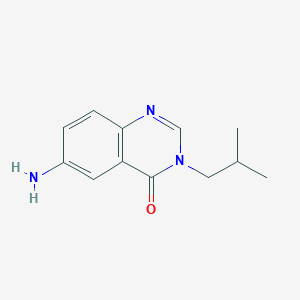

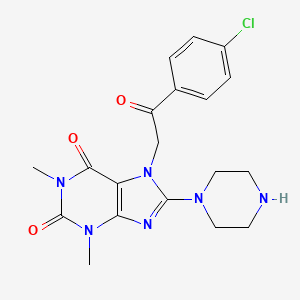

![molecular formula C25H27NO4 B2449296 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2137628-62-5](/img/structure/B2449296.png)

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis . Fmoc is a protective group for amines and is removed under basic conditions .

Molecular Structure Analysis

The compound likely contains a bicyclic ring structure (bicyclo[2.2.2]octane), a carboxylic acid group, and an Fmoc-protected amine .Chemical Reactions Analysis

In peptide synthesis, Fmoc-amino acids react with amines or other amino acids to form peptides. The Fmoc group can be removed under basic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its Fmoc group, bicyclic ring structure, and carboxylic acid group. For example, it might be solid at room temperature .Scientific Research Applications

Peptide Synthesis

In the field of biochemistry , this compound is primarily used as a protecting group for amino acids during peptide synthesis . The Fmoc (fluorenylmethyloxycarbonyl) group is attached to the amino group of amino acids, protecting it while other reactions are performed on the molecule. After the synthesis is complete, the Fmoc group can be removed under mild basic conditions, leaving the amino acid ready for peptide coupling.

Medicinal Chemistry

In medicinal chemistry , the compound serves as a building block for the synthesis of various peptides and small molecules . Its rigid bicyclic structure is particularly useful for introducing conformational constraints into the synthesized molecules, which can be crucial for the activity of certain drugs.

Organic Synthesis

The compound is also employed in organic synthesis as an intermediate for the preparation of more complex organic compounds . Its stable bicyclic ring system provides a scaffold that can be further functionalized to create diverse organic molecules.

Drug Design

In pharmacology , researchers utilize this compound in drug design to modify the pharmacokinetic properties of new drugs . The Fmoc group can be used to increase the lipophilicity of a drug, potentially improving its ability to cross cell membranes.

Material Science

In material science , the compound’s derivatives can be used to modify the surface properties of materials . For example, Fmoc-protected amino acids can be grafted onto surfaces to introduce specific functionalities or to alter surface interactions.

Chemical Biology

In chemical biology , the compound is used to study protein-protein interactions . By incorporating Fmoc-protected amino acids into peptides, researchers can investigate how proteins recognize and bind to each other, which is fundamental to understanding cellular processes.

Proteomics

In proteomics , this compound is used in the synthesis of peptides for mass spectrometry analysis . The Fmoc group’s stability under certain conditions allows for the preparation of peptides without altering sensitive amino acids.

Nanotechnology

Lastly, in nanotechnology , the compound is used to create self-assembling peptides . These peptides can form nanostructures that have potential applications in drug delivery and tissue engineering.

Each application leverages the unique chemical properties of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid, demonstrating its importance in scientific research and development. The compound’s ability to act as a protective group, structural scaffold, and functional modifier makes it a valuable tool in various scientific disciplines.

Analytical Chemistry

In analytical chemistry , this compound is used as a standard or reference material in chromatographic analysis . Its unique structure allows it to serve as a marker or control in the separation and quantification of complex mixtures.

Chemical Education

For chemical education , the compound provides a practical example of protecting group chemistry . It is used to teach students about the strategies employed in synthetic organic chemistry, particularly in the context of peptide synthesis.

Laboratory Techniques

In various laboratory techniques , the compound is utilized for the preparation of calibration curves in spectroscopy . Its consistent and predictable behavior under spectroscopic analysis makes it an ideal candidate for this purpose.

Environmental Science

In environmental science , researchers use derivatives of this compound to study the degradation of organic materials . Its stability allows for long-term monitoring of environmental samples.

Biotechnology

In biotechnology , the compound is used in the synthesis of biomolecules that can be tagged or labeled for detection . This is particularly useful in assays and diagnostic tests.

Computational Chemistry

The compound’s structure is studied in computational chemistry to predict the behavior of similar molecules . By understanding its properties, scientists can design new compounds with desired characteristics.

Molecular Biology

In molecular biology , the compound is used in the preparation of samples for sequencing or structural analysis . Its protective groups can prevent degradation during the preparation process.

Cosmetics Industry

Lastly, in the cosmetics industry , the compound’s derivatives may be used as stabilizers or to modify the properties of cosmetic products . Their incorporation can affect the texture, longevity, or efficacy of the products.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c27-23(28)25(13-16-9-11-17(25)12-10-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSNFLQYNXHHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

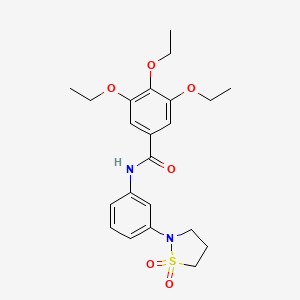

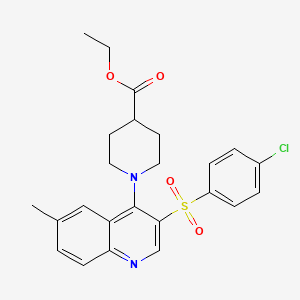

![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)

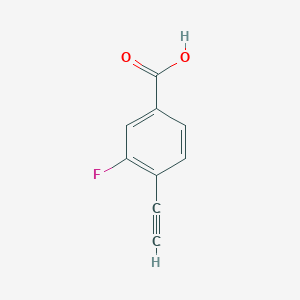

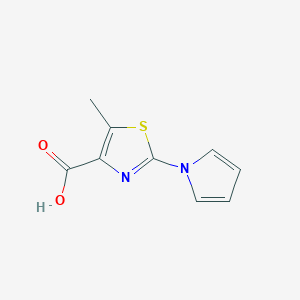

![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)

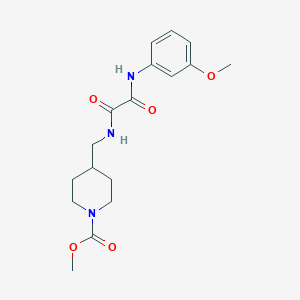

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)

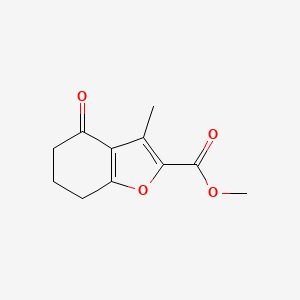

![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)